molecular formula C17H15N5O3 B15081004 2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-nitrobenzylidene)acetohydrazide CAS No. 303094-91-9

2-(2-Methyl-1H-benzimidazol-1-YL)-N'-(3-nitrobenzylidene)acetohydrazide

Cat. No.: B15081004
CAS No.: 303094-91-9
M. Wt: 337.33 g/mol
InChI Key: YPXOADTZZHPZLJ-VCHYOVAHSA-N
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Description

2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide typically involves a multi-step process:

    Formation of 2-Methyl-1H-benzimidazole: This step involves the condensation of o-phenylenediamine with acetic acid under acidic conditions.

    Synthesis of Acetohydrazide: Acetohydrazide is prepared by the reaction of ethyl acetate with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of 2-Methyl-1H-benzimidazole with acetohydrazide and 3-nitrobenzaldehyde under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amine group is a common reaction, often using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the nitrobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzimidazole and nitrobenzylidene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Pharmaceuticals: The compound is being explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Material Science: Its unique structural properties make it a candidate for use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide
  • 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(4-nitrobenzylidene)acetohydrazide
  • 2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-chlorobenzylidene)acetohydrazide

Uniqueness

2-(2-Methyl-1H-benzimidazol-1-YL)-N’-(3-nitrobenzylidene)acetohydrazide stands out due to its specific nitrobenzylidene moiety, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs.

Properties

CAS No.

303094-91-9

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H15N5O3/c1-12-19-15-7-2-3-8-16(15)21(12)11-17(23)20-18-10-13-5-4-6-14(9-13)22(24)25/h2-10H,11H2,1H3,(H,20,23)/b18-10+

InChI Key

YPXOADTZZHPZLJ-VCHYOVAHSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N1CC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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